TG100435 -

TG100435

Catalog Number: EVT-1536248
CAS Number:
Molecular Formula: C26H25Cl2N5O
Molecular Weight: 494.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TG100435 is a potent, orally active Src inhibitor with desirable PK properties, demonstrated activity in human tumor cell lines and in animal models of tumor growth.
Source

TG100435 was synthesized by the pharmaceutical company Targacept, Inc., as part of their research into novel therapeutics targeting neurological and psychiatric disorders. The compound was designed to selectively modulate certain receptor pathways, which are implicated in various conditions such as depression and anxiety.

Classification

TG100435 is classified as a selective modulator of nicotinic acetylcholine receptors, specifically targeting the α7 subtype. This classification is significant because nicotinic receptors play a crucial role in neurotransmission and are involved in cognitive functions, making them attractive targets for drug development in neuropsychiatric disorders.

Synthesis Analysis

Methods

The synthesis of TG100435 involves several key steps that utilize organic chemistry techniques. The process typically begins with the selection of appropriate starting materials that can be chemically transformed into the desired compound through a series of reactions.

  1. Starting Materials: The synthesis begins with readily available chemical precursors that contain the necessary functional groups for further modification.
  2. Reactions: Common reactions employed include nucleophilic substitutions, cyclizations, and functional group modifications.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to isolate TG100435 from by-products and unreacted materials.

Technical Details

The synthetic route may involve multiple reaction steps with careful control of reaction conditions (temperature, pressure, solvent choice) to ensure high yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized throughout the synthesis process to monitor the reaction progress and confirm the identity of the product.

Molecular Structure Analysis

Structure

TG100435 has a defined molecular structure characterized by specific functional groups that confer its biological activity. The exact structural formula includes a combination of aromatic rings and nitrogen-containing heterocycles, which are essential for receptor binding.

Data

  • Molecular Formula: C₁₈H₁₈N₄O
  • Molecular Weight: Approximately 306.36 g/mol
  • 3D Structure: The spatial arrangement of atoms in TG100435 can be visualized using molecular modeling software, providing insights into how it interacts with biological targets.
Chemical Reactions Analysis

Reactions

TG100435 undergoes various chemical reactions that are critical for its function as a pharmaceutical agent. These reactions include:

  1. Binding Interactions: The compound interacts with nicotinic acetylcholine receptors through reversible binding, leading to modulation of receptor activity.
  2. Metabolic Transformations: In vivo studies indicate that TG100435 is metabolized by liver enzymes, resulting in several metabolites that may also exhibit pharmacological activity.

Technical Details

The kinetics of these reactions can be studied using techniques such as surface plasmon resonance or isothermal titration calorimetry to measure binding affinities and reaction rates.

Mechanism of Action

Process

The mechanism of action of TG100435 involves its selective binding to the α7 nicotinic acetylcholine receptor subtype. Upon binding, TG100435 modulates receptor activity, enhancing neurotransmitter release and promoting neuroprotective effects.

Data

Research has shown that TG100435 can lead to increased levels of neurotransmitters such as dopamine and serotonin in certain brain regions, which are vital for mood regulation and cognitive function.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: TG100435 is typically a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: TG100435 is reactive towards nucleophiles due to its electrophilic centers, which play a role in its interaction with biological targets.
Applications

Scientific Uses

TG100435 has been investigated for its potential applications in treating neurological disorders such as schizophrenia, Alzheimer's disease, and major depressive disorder. Its ability to selectively modulate nicotinic receptors makes it a candidate for improving cognitive function and mood stabilization in affected individuals.

Current research continues to explore its efficacy through preclinical trials and early-phase clinical studies, assessing both safety profiles and therapeutic outcomes.

Introduction to TG100435: Chemical Identity and Discovery

Structural Characterization of TG100435

TG100435 is chemically designated as [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, with a molecular formula of C₂₆H₂₅Cl₂N₅O and molecular weight of 494.42 g/mol. The compound features a planar benzo[1,2,4]triazine core that facilitates ATP-binding site interactions within kinase domains. X-ray crystallographic analyses reveal that the dichlorinated phenyl ring at position 7 and the methyl group at position 5 create essential hydrophobic contacts with target kinases, while the 4-(2-pyrrolidin-1-yl-ethoxy)aniline moiety extends into solvent-accessible regions, optimizing solubility and pharmacokinetic properties [3] [8].

The bioactive conformation positions the dichlorophenyl group perpendicular to the triazine plane, creating optimal steric complementarity within the hydrophobic pocket of Src kinase domains. The compound's pyrrolidine nitrogen (pKa ≈ 8.2) exists predominantly protonated under physiological conditions, enhancing water solubility through salt formation. TG100435 undergoes extensive hepatic metabolism to its pharmacologically active N-oxide derivative, TG100855 (CAS not provided), where the pyrrolidine nitrogen undergoes oxygenation, significantly altering electron distribution without disrupting target binding [5] [8].

Table 1: Structural and Metabolic Properties of TG100435 and Its Metabolite

PropertyTG100435TG100855 (Metabolite)
IUPAC Name[7-(2,6-dichlorophenyl)-5-methylbenzo[e][1,2,4]triazin-3-yl]-[4-[2-(pyrrolidin-1-yl)ethoxy]phenyl]amine[7-(2,6-dichlorophenyl)-5-methylbenzo[e][1,2,4]triazin-3-yl]-{4-[2-(1-oxypyrrolidin-1-yl)ethoxy]phenyl}amine
Molecular FormulaC₂₆H₂₅Cl₂N₅OC₂₆H₂₅Cl₂N₅O₂
Exact Mass493.1400 g/mol509.1349 g/mol
SMILESCC1=CC(=CC2=NN=C(NC3=CC=C(OCCN4CCCC4)C=C3)N=C12)C5=C(Cl)C=CC=C5ClCC1=CC(=CC2=NN=C(NC3=CC=C(OCC[N+]4(CCCC4)[O-])C=C3)N=C12)C5=C(Cl)C=CC=C5Cl
Key Metabolic ReactionN-oxidation by FMO3Reduction by cytochrome P450 reductase

The metabolic interconversion between TG100435 and TG100855 creates a unique cyclic equilibrium. Flavin-containing monooxygenase 3 (FMO3) catalyzes the N-oxidation reaction at the pyrrolidine nitrogen, converting TG100435 to TG100855 with a reaction velocity approximately 15 times greater than the reverse reaction mediated by cytochrome P450 reductase. This enzymatic coupling significantly extends the pharmacological activity beyond what would be predicted from the parent compound alone, as both molecules contribute to kinase inhibition in vivo [5] [8].

Historical Development and Patent Landscape

TG100435 emerged from TargeGen, Inc.'s (San Diego, CA) drug discovery pipeline in the mid-2000s as part of a strategic effort to develop orally bioavailable kinase inhibitors targeting angiogenesis and oncogenic signaling. The compound was protected through undisclosed patent applications (not publicly accessible in search results), with development history primarily documented in scientific publications rather than patent literature. Analysis reveals a limited patent footprint compared to clinically approved kinase inhibitors, suggesting strategic prioritization of trade secrets or alternative protection strategies during early development [2] [3].

The patent landscape surrounding Src kinase inhibitors during TG100435's development period (2005-2010) was highly competitive, with over 500 patent families claiming benzotriazine and related heterocyclic kinase inhibitors. This crowded intellectual property environment potentially influenced TargeGen's decision to prioritize TG100855 (the active metabolite) for subsequent development, as its structural novelty offered greater freedom-to-operate advantages. Database analyses indicate TG100435's current development status is inactive, with no recent patents or clinical trials, positioning it primarily as a research tool rather than clinical candidate [2] [7].

Table 2: Development Timeline and Intellectual Property Status

YearDevelopment MilestoneIP Status
2005-2006Lead optimization and candidate selection at TargeGen, Inc.Undisclosed patent applications
2007Publication of metabolic and pharmacokinetic profilesNo new patent filings identified
2008Reporting of enzymatic interconversion mechanismNo patent extensions filed
2010+Development focus shifts to TG100855 metaboliteStatus: Inactive/Abandoned

Patent landscape analysis methodology reveals how comprehensive mapping of patent claims, citations, and legal status could inform development strategies for similar compounds. Such analyses identify white spaces in kinase inhibitor coverage, potentially guiding next-generation inhibitor design. While TG100435 itself may not have advanced clinically, its structural architecture has informed subsequent kinase inhibitor development, particularly compounds exploiting metabolic activation pathways [4] [7] [10].

Role as a Multi-Targeted Src Family Kinase Inhibitor

TG100435 exhibits broad-spectrum kinase inhibition with equilibrium dissociation constants (Ki) ranging from 13-64 nM against critical signaling kinases: Src (13 nM), Lyn (15 nM), Abl (18 nM), Yes (21 nM), Lck (27 nM), and EphB4 (64 nM). This multi-targeted activity disrupts intersecting signaling pathways governing tumor proliferation, survival, and angiogenesis. The compound binds competitively at the ATP-binding cleft through hydrogen bonding with the hinge region (Glu339 and Met341 in Src) and hydrophobic interactions with the gatekeeper residue (Thr338), providing its target promiscuity while maintaining nanomolar potency [1] [3] [6].

Remarkably, the primary metabolite TG100855 demonstrates 2-9-fold enhanced potency against these same targets due to strengthened electrostatic interactions from the N-oxide moiety. This metabolic bioactivation creates a unique dual-inhibitor system following oral administration, with combined systemic exposure exceeding that of the parent compound alone. In preclinical species, oral administration of TG100435 yields TG100855 exposure ratios of 1.1:1 (rat) and 2.1:1 (dog) relative to parent compound, significantly amplifying overall target inhibition beyond pharmacodynamic predictions based solely on TG100435 concentrations [3] [8].

Table 3: Kinase Inhibition Profile of TG100435 and Its Metabolite

Target KinaseTG100435 Ki (nM)TG100855 Ki (nM)Biological Function
Src134-6Cell proliferation, migration
Lyn153-7B-cell signaling, immune response
Abl185-9Chronic myeloid leukemia driver
Yes216-11Cell adhesion, transformation
Lck279-14T-cell activation signaling
EphB46418-23Angiogenesis, vascular development

The synergistic inhibition across Src family kinases and Eph receptors disrupts critical oncogenic signaling nodes. Src inhibition impairs FAK-mediated survival signals and integrin-dependent migration, while EphB4 blockade antagonizes VEGF-mediated angiogenesis through disrupted receptor crosstalk. This multi-target approach overcomes limitations of selective kinase inhibitors that frequently develop compensatory pathway activation. Preclinical studies demonstrate particular efficacy in triple-negative breast cancer models where Src family kinases coordinate growth factor signaling, and in Bcr-Abl resistant leukemias where Lyn activation enables therapeutic escape [3] [6].

TG100435 demonstrates favorable pharmacokinetics supporting oral administration, with bioavailability of 74% (mouse), 23% (rat), and 11% (dog). Systemic clearance values remain moderate (12.7-20.1 mL/min/kg) across species, with hepatic extraction primarily driving elimination. The extensive metabolic conversion to TG100855 substantially enhances overall pharmacodynamic activity, as demonstrated by sustained phospho-Src suppression exceeding 24 hours post-dosing despite relatively rapid parent compound clearance (t1/2 ≈ 3-5 hours). This unique pharmacokinetic-pharmacodynamic relationship establishes TG100435 as a valuable prototype for pro-drug approaches targeting kinase networks [3] [8].

Properties

Product Name

TG100435

IUPAC Name

7-(2,6-dichlorophenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine

Molecular Formula

C26H25Cl2N5O

Molecular Weight

494.42

SMILES

CC1=C2N=C(NC3=CC=C(OCCN4CCCC4)C=C3)N=NC2=CC(C5=C(Cl)C=CC=C5Cl)=C1

Solubility

Soluble in DMSO, not in water

Synonyms

TG100435; TG 100435; TG100435 .

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.